molecular formula C16H28N2O5Si B3041905 5'-O-Tert-butyldimethylsilyl-thymidine CAS No. 40733-28-6

5'-O-Tert-butyldimethylsilyl-thymidine

Cat. No.: B3041905
CAS No.: 40733-28-6
M. Wt: 356.49 g/mol
InChI Key: IJWIJLIIOKZJMS-YNEHKIRRSA-N
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Description

5’-O-TBDMS-dT, also known as 5’-O-(tert-Butyldimethylsilyl)-2’-deoxythymidine, is a nucleoside derivative used primarily in the field of nucleic acid chemistry. It is a modified form of thymidine, where the 5’-hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This protection is crucial for various synthetic applications, particularly in the synthesis of oligonucleotides .

Mechanism of Action

Target of Action

5’-O-Tert-butyldimethylsilyl-thymidine is a synthetic nucleoside that primarily targets DNA viruses . These viruses rely on the host cell’s machinery to replicate their genetic material, and the compound interferes with this process.

Mode of Action

The compound is a novel monophosphate that can be activated to a diphosphate by either kinases or phosphoramidites . This activation allows it to interfere with the replication process of DNA viruses, thereby inhibiting their ability to infect host cells.

Biochemical Pathways

The compound affects the biochemical pathway of DNA replication in viruses. By acting as a diphosphate, it can integrate into the viral DNA during replication, causing premature termination of the growing DNA chain . This prevents the virus from successfully replicating its genetic material and inhibits its ability to infect new cells.

Result of Action

The result of the compound’s action is the inhibition of DNA virus replication . This reduces the number of new virus particles that can be produced, limiting the spread of the virus within the host. It has been shown to be effective against herpes virus and other DNA viruses that infect cells from various species .

Action Environment

The action of 5’-O-Tert-butyldimethylsilyl-thymidine can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light . Additionally, the compound’s efficacy may be affected by the presence of other medications, the patient’s health status, and genetic factors that can influence drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-TBDMS-dT typically involves the protection of the 5’-hydroxyl group of thymidine. The process begins with the reaction of thymidine with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or silver nitrate . The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) to ensure the exclusion of moisture, which can interfere with the silylation process .

Industrial Production Methods

While specific industrial production methods for 5’-O-TBDMS-dT are not extensively documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common practices in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5’-O-TBDMS-dT primarily undergoes deprotection reactions to remove the TBDMS group, revealing the free hydroxyl group for further chemical modifications. This deprotection is typically achieved using fluoride ions, often in the form of tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) .

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of 5’-O-TBDMS-dT is 2’-deoxythymidine, which can then participate in further synthetic transformations to form oligonucleotides or other nucleic acid derivatives .

Scientific Research Applications

5’-O-TBDMS-dT is widely used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in molecular biology, genetics, and biotechnology. They are used in various applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-TBDMS-dT is unique due to its specific protection at the 5’-hydroxyl group, making it particularly useful in DNA synthesis. In contrast, 2’-O-TBDMS-ribonucleosides are used for RNA synthesis, highlighting the specificity of protection required for different nucleic acid types .

Properties

IUPAC Name

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(19)12(23-13)9-22-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWIJLIIOKZJMS-YNEHKIRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239733
Record name 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40733-28-6
Record name 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40733-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-O-tert-Butyldimethylsilylthymidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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